![molecular formula C7H4BrClN2 B1292651 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-39-5](/img/structure/B1292651.png)
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with bromine in the presence of a base, followed by reduction of the nitro group to an amine and subsequent cyclization . The reaction conditions often include the use of solvents such as dichloromethane and bases like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms in the pyrrolo ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .
Scientific Research Applications
Cancer Therapy
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine has emerged as a promising candidate in cancer research due to its ability to inhibit fibroblast growth factor receptors (FGFRs), which are crucial in tumor growth and progression.
- Mechanism of Action : The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity. This leads to reduced cell proliferation and induces apoptosis in cancer cells .
-
Case Studies :
- A study reported that derivatives of this compound demonstrated IC50 values in the low nanomolar range against FGFR isoforms, indicating strong inhibitory effects on cancer cell lines .
- Another investigation highlighted its effectiveness in inhibiting migration and invasion of breast cancer cells (4T1 cell line), showcasing its potential for therapeutic development .
Drug Discovery
The compound serves as a scaffold for developing new kinase inhibitors and other therapeutic agents targeting various diseases.
- Applications :
Material Science
Due to its unique electronic properties, this compound can be incorporated into organic electronic materials.
Recent Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity:
- Synthesis and Evaluation : A series of derivatives have been synthesized to evaluate their potency against FGFRs and other molecular targets . These studies indicate that modifications to the halogen substituents can significantly influence the compound's efficacy.
- In Vivo Studies : Preclinical models have demonstrated that compounds based on this scaffold can significantly reduce tumor growth by blocking critical signaling pathways associated with cancer progression .
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the bromine atom.
1H-Pyrrolo[2,3-b]pyridine: The parent compound without any halogen substitutions.
Uniqueness
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The dual halogenation can enhance its ability to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Biological Activity
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention due to its significant biological activities, particularly in the field of cancer research. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Chemical Formula : C7H4BrClN2
- Molecular Weight : 219.47 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyridine framework with bromine and chlorine substituents that enhance its reactivity and biological activity.
This compound exhibits notable interactions with various biological targets:
- Fibroblast Growth Factor Receptors (FGFRs) : This compound has been identified as an inhibitor of FGFRs, which are crucial for cell growth and differentiation. It binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and subsequently affecting downstream signaling pathways involved in tumor proliferation and angiogenesis.
Cellular Effects
The compound has demonstrated significant antiproliferative effects against various cancer cell lines:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound effectively inhibits the proliferation of breast cancer cells and other malignancies. For instance, it was reported to reduce cell viability in MDA-MB-231 breast cancer cells with an IC50 value in the low micromolar range.
Molecular Mechanisms
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : By binding to FGFRs, the compound disrupts their normal function, leading to decreased cell signaling related to growth and survival.
- Apoptosis Induction : The inhibition of FGFR activity can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies highlight the potential of this compound as a therapeutic agent:
- Study on Colorectal Cancer : A study published in Cancer Research demonstrated that this compound inhibited tumor growth in xenograft models of colorectal cancer. The treatment resulted in a significant reduction in tumor size compared to control groups.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MDA-MB-231 (Breast) | 2.5 | Significant proliferation inhibition |
HT29 (Colorectal) | 1.8 | Induction of apoptosis |
Dosage Effects
In animal models, the dosage of this compound plays a critical role in its efficacy:
- Low Doses : At lower concentrations, the compound effectively inhibits tumor growth without significant toxicity.
- High Doses : Increased doses can lead to adverse effects; thus, careful optimization is necessary for therapeutic applications.
Metabolic Pathways
The metabolism of this compound involves interactions with cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body. Understanding these pathways is essential for predicting drug interactions and optimizing dosing regimens.
Transport and Distribution
The compound's distribution within biological systems is influenced by its interaction with transporters and binding proteins. Its primary localization within cells is cytoplasmic, where it interacts with various cellular components necessary for its action.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, and how are intermediates characterized?
The synthesis often begins with halogenation and functionalization of the pyrrolo[2,3-b]pyridine core. For example, regioselective bromination using N-bromosuccinimide (NBS) in DMF at 20°C for 4 hours yields intermediates like 5-bromo-1H-pyrrolo[2,3-b]pyridine, which can then undergo chlorination . Key intermediates are purified via silica gel chromatography (DCM/ethyl acetate mixtures) and characterized using H/C NMR to confirm substituent positions and purity (>95%) .
Q. How is NMR spectroscopy utilized to confirm the structure of halogenated pyrrolo[2,3-b]pyridine derivatives?
H NMR is critical for identifying proton environments. For instance, the NH proton in 3-nitro derivatives appears as a broad singlet (~δ 13.3 ppm), while aromatic protons exhibit coupling patterns (e.g., doublets at δ 8.7–8.9 ppm for pyridine ring protons). F NMR is used for fluorinated analogs (e.g., δ -172.7 ppm for 3-fluoro derivatives) .
Q. What purification techniques are optimal for isolating this compound?
Flash column chromatography with silica gel and DCM/ethyl acetate (90:10) is standard. For nitro-substituted analogs, sequential washing with cold water and recrystallization improves purity .
Advanced Research Questions
Q. How can regioselectivity challenges in halogenation reactions of pyrrolo[2,3-b]pyridine be addressed?
Regioselectivity depends on electronic and steric factors. For example, bromination at the 3-position is favored due to electron-rich pyrrole ring activation, while chlorination at the 4-position is guided by steric accessibility. Computational studies (DFT) predict reactive sites by analyzing electron density distributions . Experimental validation via X-ray diffraction confirms substituent positions .
Q. What methodologies are used to analyze charge density distribution and bonding in this compound?
High-resolution X-ray diffraction (100 K) combined with multipole refinement (Hansen-Coppens formalism) reveals covalent N–C and C–C bonds via bond critical points (electron density: 2.07–2.74 e Å; Laplacian: -11.37 to -19.20 e Å). Intermolecular interactions (N–H⋯N, C–H⋯Cl) are quantified using topological parameters .
Q. How can structure-activity relationship (SAR) studies be designed for kinase inhibitors based on this scaffold?
Key steps include:
- Functionalization : Introduce substituents (e.g., nitro, aryl groups) at positions 3 and 5 via Suzuki-Miyaura coupling (e.g., using arylboronic acids and KCO) .
- Biological Testing : Evaluate kinase inhibition (e.g., BTK, JAK3) using enzyme assays (IC values) and cell-based models (e.g., RIN5F for insulinotropic activity) .
- Computational Modeling : Dock derivatives into kinase active sites (e.g., CLKs, JAK3) to optimize binding interactions .
Q. How do researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability) or compound stability. Mitigation strategies include:
- Standardized Protocols : Use consistent cell lines (e.g., A549, HeLa) and dose ranges .
- Metabolic Stability Tests : Assess compound degradation in plasma or liver microsomes .
- Orthogonal Validation : Confirm activity via multiple assays (e.g., Western blot for survivin downregulation alongside apoptosis assays) .
Q. What strategies improve low yields in cross-coupling reactions involving this compound?
- Catalyst Optimization : Use Pd(PPh) or XPhos Pd G3 for Suzuki reactions to enhance efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates .
- Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., 30 hours → 2 hours at 190°C) .
Q. Methodological Notes
- Synthesis : Prioritize regioselective halogenation and validate intermediates via NMR/X-ray .
- Characterization : Combine spectroscopic and computational tools (DFT, Hirshfeld surface analysis) for structural elucidation .
- Biological Evaluation : Use kinase-specific assays and in vivo models (e.g., peritoneal mesothelioma xenografts) for translational relevance .
Properties
IUPAC Name |
3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGXTRWCWHBPDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646889 | |
Record name | 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-39-5 | |
Record name | 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.